9-Oxo-9H-fluorene-1-carbaldehyde
Description
9-Oxo-9H-fluorene-1-carbaldehyde is a polycyclic aromatic compound derived from fluorene, featuring a ketone group at position 9 and a carbaldehyde (formyl) group at position 1.
Properties
Molecular Formula |
C14H8O2 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
9-oxofluorene-1-carbaldehyde |
InChI |
InChI=1S/C14H8O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-8H |
InChI Key |
BVBWGMYEBUFOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3C2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-1-carbaldehyde typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-9H-fluorene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products:
Oxidation: 9-Oxo-9H-fluorene-1-carboxylic acid.
Reduction: 9-Hydroxy-9H-fluorene-1-carbaldehyde.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Oxo-9H-fluorene-1-carbaldehyde is an organic compound featuring a fluorene backbone, with an aldehyde functional group at the 1-position and a ketone at the 9-position. It has a fused ring system that contributes to its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry, due to its potential applications and biological activities.
Scientific Research Applications
- Organic Synthesis this compound is a crucial building block in organic synthesis. Its aldehyde and ketone groups allow for various chemical reactions, such as aldol condensations, Wittig reactions, and reductive aminations. These reactions can introduce further functionalization, making it a versatile intermediate for synthesizing complex molecules.
- Materials Science As a component in materials science, this compound can be used to create polymers, organic semiconductors, and fluorescent materials. Its unique structural and electronic properties enhance the performance of these materials in various applications, including optoelectronics and sensing.
- Medicinal Chemistry In medicinal chemistry, this compound is explored for its potential in drug discovery. It exhibits anticancer properties and can induce apoptosis in cancer cells. Derivatives of this compound also show antimicrobial activities, suggesting a broad spectrum of biological relevance.
- Anticancer agent Studies suggest that this compound exhibits anticancer properties, particularly in metal complexes, which induce apoptosis in cancer cells. N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as an apoptosis inducer that is active with sub-micromolar potencies for both caspase induction and growth inhibition in T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cancer cells . It can also arrest HCT116 cells in G(2)/M followed by apoptosis .
Case Studies
- Metal Complexes in Anticancer Research: Metal complexes derived from this compound have been shown to interact with DNA, leading to cleavage and potential therapeutic effects against cancer cells.
- Apoptosis Induction: N-aryl-9-oxo-9H-fluorene-1-carboxamides, a derivative, have been identified as apoptosis inducers using cell- and caspase-based high-throughput screening assays .
Mechanism of Action
The mechanism of action of 9-Oxo-9H-fluorene-1-carbaldehyde, particularly in biological systems, involves its interaction with cellular pathways that regulate apoptosis. The compound has been shown to induce apoptosis by activating caspase enzymes, which play a crucial role in the programmed cell death process. This activity is mediated through the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3 .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison focuses on structural analogs of 9-Oxo-9H-fluorene-1-carbaldehyde, emphasizing substituent types, positions, and their impact on chemical and biological properties.
Functional Group Variations
9-Oxo-9H-fluorene-1-carboxylic Acid (C₁₄H₈O₃)
- Key Differences : Replaces the carbaldehyde with a carboxylic acid group.
- Properties : Higher polarity and acidity due to the -COOH group. Demonstrated utility in synthesizing hydrazone Schiff bases via reflux with benzohydrazides .
- Biological Activity : Less reactive than carbaldehyde derivatives but serves as a precursor for bioactive hydrazones .
9-Oxo-9H-fluorene-1-carboxamide (C₁₄H₉NO₂)
- Key Differences : Substitutes carbaldehyde with a carboxamide (-CONH₂) group.
- Properties : Improved hydrogen-bonding capacity, enhancing solubility and interaction with biological targets. Used as a reference standard in pharmaceutical impurity profiling .
- Biological Activity: Potential anticancer properties due to its ability to interact with cellular proteins .
Positional Isomerism
9,9-Dimethyl-9H-fluorene-2-carbaldehyde (C₁₆H₁₄O)
- Key Differences : Carbaldehyde at position 2 instead of 1; dimethyl substitution at position 7.
- Properties : Increased steric hindrance from dimethyl groups reduces reactivity compared to the 1-carbaldehyde derivative. Used in materials science for photophysical applications .
9-Oxo-9H-fluorene-4-carboxamide (C₁₄H₉NO₂)
Substituent Additions
7-Nitro-9-oxo-9H-fluorene-1-carboxylic Acid (C₁₄H₇NO₅)
- Key Differences: Nitro (-NO₂) group at position 5.
- Properties: Enhanced electrophilicity and redox activity.
N-(4-Nitrophenyl)-9-oxo-9H-fluorene-1-carboxamide (C₂₆H₁₇N₂O₃)
Comparative Data Table
Biological Activity
9-Oxo-9H-fluorene-1-carbaldehyde is an organic compound notable for its unique chemical structure, which includes a fluorene backbone with both aldehyde and ketone functional groups. This compound has garnered attention in various scientific fields, particularly for its biological activities that may have implications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C14H10O2
- Functional Groups : Aldehyde (-CHO) at the 1-position and a ketone (=O) at the 9-position.
The presence of these functional groups contributes to its reactivity and potential interactions within biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly through its metal complexes. These complexes have shown promise in inducing apoptosis in various cancer cell lines, suggesting that the parent compound may also exhibit cytotoxic effects. For instance:
- Metal Complexes : Research indicates that metal complexes derived from this compound can interact with DNA, leading to cleavage and potential therapeutic effects against cancer cells .
Apoptosis Induction
A series of derivatives based on this compound have been developed and tested for their ability to induce apoptosis. A notable study found that certain modifications to the 9-oxo-9H-fluorene ring resulted in compounds with significantly enhanced activity:
| Compound | EC50 (μM) | Cell Lines Tested |
|---|---|---|
| Original Lead (2a) | 0.75 | T47D, HCT116, SNU398 |
| Modified Compound (5a) | 0.15 - 0.29 | T47D, HCT116, SNU398 |
The modified compound demonstrated about fivefold greater potency than the original lead .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been explored for antimicrobial activities . These investigations suggest a broader spectrum of biological relevance beyond cancer treatment .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- DNA Interaction : Metal complexes derived from the compound can cleave DNA strands, which may lead to cell death in cancerous cells.
- Tubulin Inhibition : Some derivatives have shown activity in inhibiting tubulin polymerization, indicating a potential mechanism for disrupting cell division .
Study on Metal Complexes
A study focused on synthesizing metal(II) complexes from this compound found that these compounds exhibited significant anticancer activity against various cell lines. The IC50 values indicated that these complexes were more effective than standard chemotherapy drugs like Paclitaxel:
| Cell Line | IC50 (μM) | Comparison with Paclitaxel |
|---|---|---|
| A549 (Lung Cancer) | <10 | More active |
| MCF-7 (Breast Cancer) | <15 | More active |
These findings underscore the potential of this compound as a precursor for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of derivatives has revealed that specific substitutions can significantly enhance biological activity. For example, introducing substitutions at the 7-position of the fluorene ring led to compounds with improved activity profiles compared to unmodified versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
